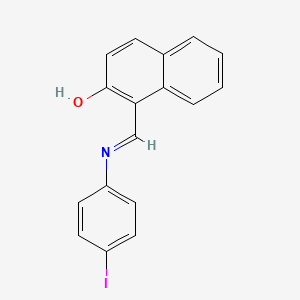![molecular formula C17H13N5O3 B10876358 N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE is a complex organic compound with the molecular formula C17H13N5O3. This compound is characterized by the presence of a nitrophenyl group, a pyrrole ring, and an isonicotinohydrazide moiety.
Preparation Methods
The synthesis of N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE typically involves the condensation of 4-nitrophenylhydrazine with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO~4~).
Scientific Research Applications
N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic and optical properties.
Catalysis: It is used as a catalyst in various organic reactions, particularly in the reduction of nitro compounds.
Mechanism of Action
The mechanism of action of N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrole ring and isonicotinohydrazide moiety contribute to the compound’s ability to bind to enzymes and other proteins, modulating their activity .
Comparison with Similar Compounds
N’~4~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}ISONICOTINOHYDRAZIDE can be compared to other similar compounds, such as:
4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the pyrrole and isonicotinohydrazide moieties.
Isonicotinic Acid Hydrazide: Contains the isonicotinohydrazide moiety but lacks the nitrophenyl and pyrrole groups.
Pyrrole Derivatives: Compounds with a pyrrole ring but different substituents, offering varied chemical and biological properties.
Properties
Molecular Formula |
C17H13N5O3 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(13-7-9-18-10-8-13)20-19-12-16-2-1-11-21(16)14-3-5-15(6-4-14)22(24)25/h1-12H,(H,20,23)/b19-12+ |
InChI Key |
AYBMJIBASSOKLV-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10876283.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)

![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)
![(4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876352.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)
